![molecular formula C19H19ClN4O4 B3017664 N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide CAS No. 320417-86-5](/img/structure/B3017664.png)
N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a useful research compound. Its molecular formula is C19H19ClN4O4 and its molecular weight is 402.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recognition and Transport of Compounds
Research conducted by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize and transport hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, showcasing the potential for targeted transport applications in various scientific fields (Sawada et al., 2000).
Synthesis and Antioxidant Activity
The study by Kushnir et al. (2015) highlighted the synthesis of various compounds, including those involving dimethylaminoacrylate, which exhibited significant antioxidant activities. This suggests potential applications in studying oxidative stress-related disorders or developing antioxidant therapies (Kushnir et al., 2015).
Microwave-Assisted Synthesis and LCST-Behavior
Schmitz and Ritter (2007) described a microwave-assisted synthesis technique for N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide monomers. This technique offers a faster synthesis method, which is crucial in research and industrial applications. Additionally, the homopolymers obtained exhibited lower critical solution temperature (LCST) behavior in water, which is significant for applications in materials science and drug delivery systems (Schmitz & Ritter, 2007).
Synthesis of Cationic to Zwitterionic Polymer
Research by Sobolčiak et al. (2013) involved synthesizing a novel cationic polymer that transforms to a zwitterionic form upon light irradiation. This property was used to condense and release DNA, as well as switch antibacterial activity, indicating potential in gene therapy and antimicrobial applications (Sobolčiak et al., 2013).
Synthesis, Antitumor, and Antioxidant Activities of Benzothiophenes
Bialy and Gouda (2011) conducted research on cyanoacetamide derivatives leading to the synthesis of acrylamides with promising antioxidant activities. Some synthesized compounds in this study also showed potential as antitumor agents, suggesting their use in pharmaceutical research (Bialy & Gouda, 2011).
Crystal and Molecular Structures
Valkonen et al. (2012) studied the crystal and molecular structures of compounds similar in structure to N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide. Understanding these structures is critical for applications in crystal engineering and material science (Valkonen et al., 2012).
Propriétés
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(dimethylamino)-2-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-23(2)12-15(19(25)22-17-7-5-16(20)6-8-17)11-21-28-13-14-3-9-18(10-4-14)24(26)27/h3-12H,13H2,1-2H3,(H,22,25)/b15-12+,21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCWWDVKAQWEQ-NDNPDCFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)


![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

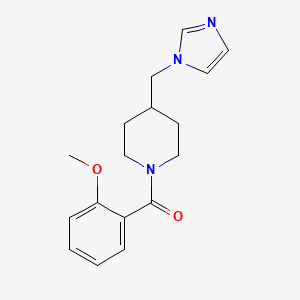
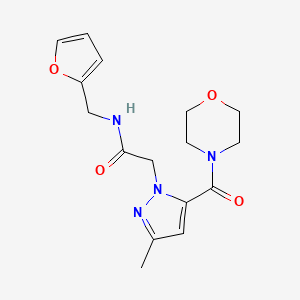
![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)
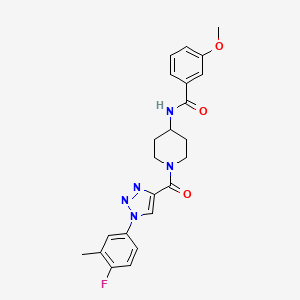
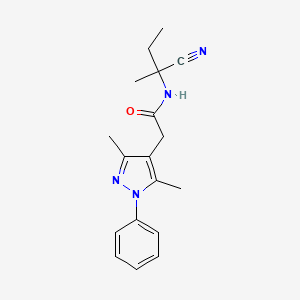

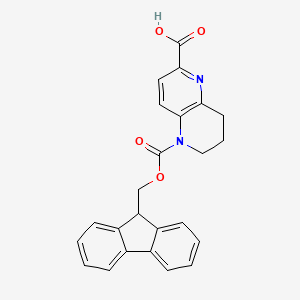
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
